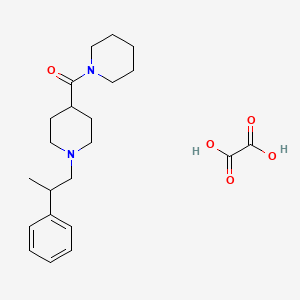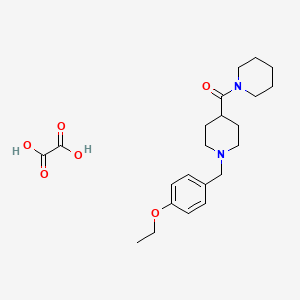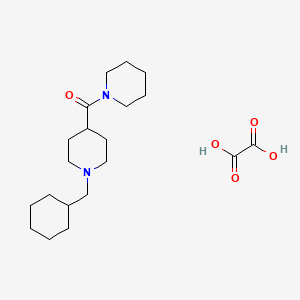
1-(cyclohexylmethyl)-4-(1-piperidinylcarbonyl)piperidine oxalate
説明
1-(cyclohexylmethyl)-4-(1-piperidinylcarbonyl)piperidine oxalate, also known as CX614, is a chemical compound that has gained attention in the scientific community for its potential therapeutic applications. CX614 is a positive allosteric modulator of AMPA receptors, which are involved in synaptic plasticity and memory formation.
作用機序
1-(cyclohexylmethyl)-4-(1-piperidinylcarbonyl)piperidine oxalate acts as a positive allosteric modulator of AMPA receptors, which are involved in synaptic plasticity and memory formation. AMPA receptors are ionotropic glutamate receptors that play a key role in the regulation of synaptic transmission and plasticity. This compound enhances the activity of AMPA receptors by increasing the frequency and duration of channel opening, which results in increased synaptic transmission and plasticity.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the enhancement of synaptic plasticity, the improvement of cognitive function, and the reduction of neuronal damage. This compound has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in the growth and survival of neurons.
実験室実験の利点と制限
One advantage of 1-(cyclohexylmethyl)-4-(1-piperidinylcarbonyl)piperidine oxalate is its ability to enhance synaptic plasticity and improve cognitive function, which makes it a promising candidate for the treatment of neurological disorders. However, there are also limitations to the use of this compound in lab experiments, such as its limited solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for research on 1-(cyclohexylmethyl)-4-(1-piperidinylcarbonyl)piperidine oxalate, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in other neurological disorders, and the exploration of its effects on other neurotransmitter systems. Additionally, further research is needed to determine the optimal dosages and administration methods for this compound in order to maximize its therapeutic potential.
科学的研究の応用
1-(cyclohexylmethyl)-4-(1-piperidinylcarbonyl)piperidine oxalate has been the subject of numerous scientific studies, which have explored its potential therapeutic applications. One area of research has focused on the use of this compound in the treatment of neurological disorders, such as Alzheimer's disease and schizophrenia. This compound has been shown to enhance synaptic plasticity and improve cognitive function in animal models of these disorders.
特性
IUPAC Name |
[1-(cyclohexylmethyl)piperidin-4-yl]-piperidin-1-ylmethanone;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N2O.C2H2O4/c21-18(20-11-5-2-6-12-20)17-9-13-19(14-10-17)15-16-7-3-1-4-8-16;3-1(4)2(5)6/h16-17H,1-15H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUKYHYGIRWGWPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2CCC(CC2)C(=O)N3CCCCC3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





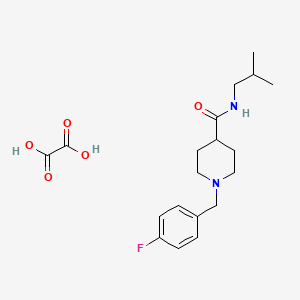
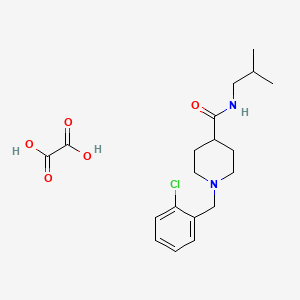
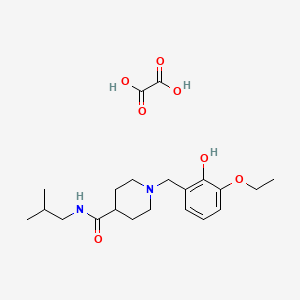
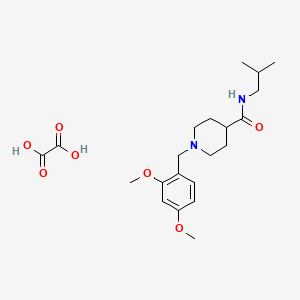
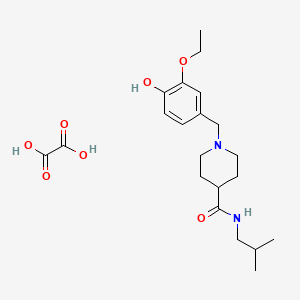
![1-[4-(benzyloxy)benzyl]-N-isobutyl-4-piperidinecarboxamide oxalate](/img/structure/B3949998.png)
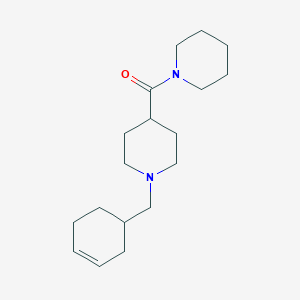
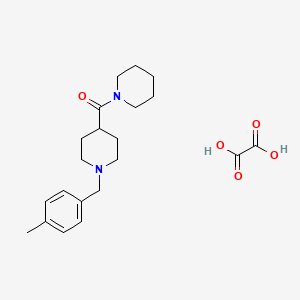
![1-[(3-methyl-2-thienyl)methyl]-4-(1-piperidinylcarbonyl)piperidine oxalate](/img/structure/B3950018.png)
